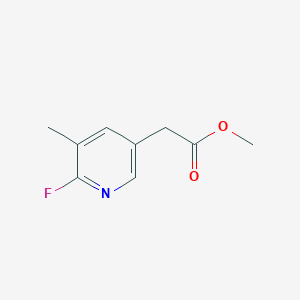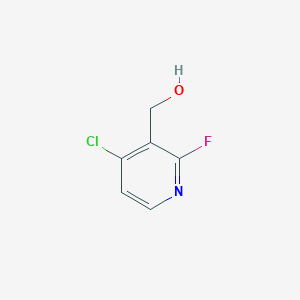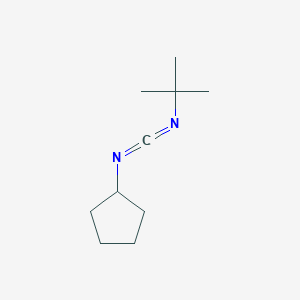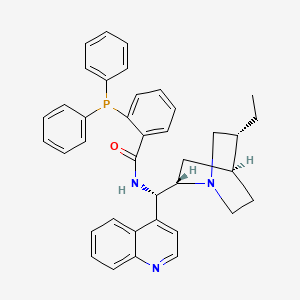
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide is a complex organic compound featuring a diverse array of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. Its structure includes a diphenylphosphino group, a quinuclidine moiety, and a quinoline ring, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes. The stereochemistry is controlled using chiral catalysts or starting materials.
Attachment of the Quinoline Ring: The quinoline ring is introduced through a nucleophilic aromatic substitution reaction, where the quinuclidine derivative reacts with a quinoline precursor under basic conditions.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is attached via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a diphenylphosphine reagent.
Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can target the quinoline ring or the benzamide linkage, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions on the aromatic rings can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes, enhancing their reactivity and selectivity in various catalytic processes, such as cross-coupling reactions and asymmetric hydrogenation.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Its structural features enable it to bind selectively to specific biological targets, facilitating the study of complex biochemical pathways.
Medicine
Medically, the compound shows potential as a therapeutic agent due to its ability to modulate biological pathways. It can be used in drug discovery programs to develop new treatments for diseases by targeting specific enzymes or receptors.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a catalyst in industrial processes can improve efficiency and reduce production costs.
作用机制
The mechanism by which 2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The quinuclidine and quinoline moieties can interact with biological targets, such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(Diphenylphosphino)benzamide: Lacks the quinuclidine and quinoline moieties, making it less versatile in biological applications.
N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide: Lacks the diphenylphosphino group, reducing its effectiveness as a ligand in catalysis.
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-methylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
Uniqueness
The uniqueness of 2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide lies in its combination of functional groups, which confer a wide range of reactivity and applications. The presence of the diphenylphosphino group enhances its utility in catalysis, while the quinuclidine and quinoline moieties provide biological activity and specificity.
This compound’s versatility makes it a valuable tool in various fields, from synthetic chemistry to medicinal research, highlighting its potential for future scientific advancements.
属性
分子式 |
C38H38N3OP |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
2-diphenylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C38H38N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h3-21,23,27-28,35,37H,2,22,24-26H2,1H3,(H,40,42)/t27-,28-,35-,37-/m0/s1 |
InChI 键 |
LADKUJAFWJSNTC-SICLEKSRSA-N |
手性 SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


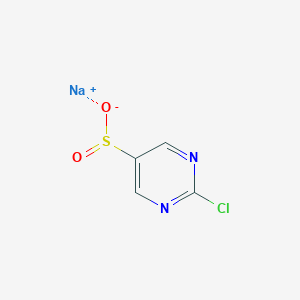
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
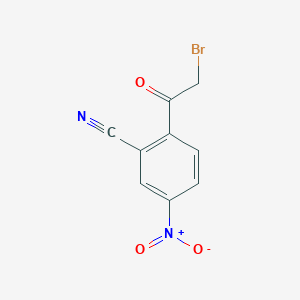
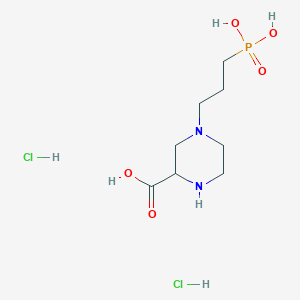
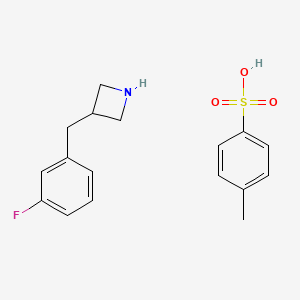
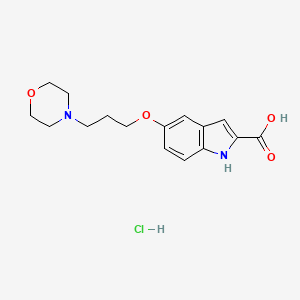
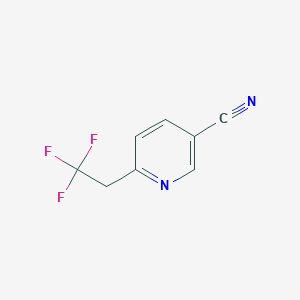
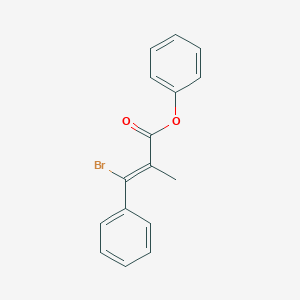
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)


